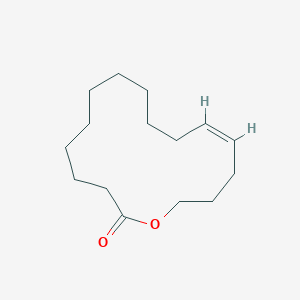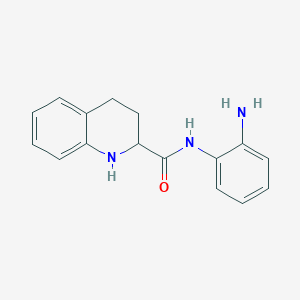
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is a perfluoroalkylated substance, known for its unique chemical properties and widespread applications. It is a sodium salt of 1H,1H,2H,2H-perfluorohexane sulfonic acid, characterized by its high stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial and commercial applications due to their hydrophobic and lipophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to fluorine gas in the presence of an electrolyte, leading to the formation of perfluorinated compounds. The resulting perfluorohexane is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency in producing high-purity perfluorinated compounds. The reaction conditions are carefully controlled to ensure complete fluorination and minimize the formation of by-products. The sulfonation step is also optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is relatively inert to oxidation and reduction under standard conditions, owing to the strong C-F bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.
Hydrolysis: In the presence of strong acids or bases, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted perfluorohexane derivatives can be formed.
Hydrolysis Products: The primary product is 1H,1H,2H,2H-perfluorohexane sulfonic acid.
Applications De Recherche Scientifique
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for dispersions.
Biology: In biological research, it is employed in studies involving cell membranes and protein interactions due to its ability to disrupt lipid bilayers.
Industry: It is used in the production of water and oil-repellent coatings, firefighting foams, and as a wetting agent in various industrial processes.
Mécanisme D'action
The effects of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate are primarily due to its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can affect membrane permeability and protein function. The compound’s high stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.
Comparaison Avec Des Composés Similaires
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is unique among perfluoroalkyl substances due to its specific chain length and functional group. Similar compounds include:
Perfluorooctane Sulfonate (PFOS): Longer chain length, widely used in similar applications but with different environmental and health impacts.
Perfluorobutane Sulfonate (PFBS): Shorter chain length, considered less bioaccumulative but with similar surfactant properties.
Perfluorohexanoic Acid (PFHxA): Similar chain length but with a carboxylic acid group instead of a sulfonate group, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
27619-93-8 |
|---|---|
Formule moléculaire |
C6H4F9NaO3S |
Poids moléculaire |
350.14 g/mol |
Nom IUPAC |
sodium;3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6H5F9O3S.Na/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15;/h1-2H2,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
CQMSUWBKEVEAJG-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)(=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)

![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)
![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)






![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)
